9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Description
9α,11α,15R-Trihydroxy-prost-13E-en-1-oic acid is a prostaglandin analog characterized by three hydroxyl groups at positions 9α, 11α, and 15R, along with a trans double bond at C13 (13E configuration). Prostaglandins are lipid-derived mediators involved in inflammation, smooth muscle contraction, and vascular regulation. The stereochemistry of hydroxyl groups and double bonds critically influences their biological activity . This compound shares structural homology with prostaglandin F2α (PGF2α, dinoprost) but differs in the configuration of the C15 hydroxyl group (15R vs. 15S in dinoprost) .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,18+,19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-HBYHEDERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid typically involves the following steps:
Starting Material: The synthesis often begins with a prostaglandin precursor.
Hydroxylation: Introduction of hydroxyl groups at the 9, 11, and 15 positions.
Isomerization: Ensuring the correct stereochemistry at the 9alpha, 11alpha, and 15R positions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Optimization: Reaction conditions are optimized for yield and purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various prostaglandin derivatives with altered functional groups, which can have different biological activities .
Scientific Research Applications
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin analogs.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for potential therapeutic uses in reproductive health and cardiovascular diseases.
Industry: Utilized in the synthesis of other bioactive lipids and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular events, leading to various physiological responses. The compound primarily targets the prostaglandin F receptor, influencing processes such as smooth muscle contraction and inflammation .
Comparison with Similar Compounds
Dinoprost (PGF2α)
- Structure : (5Z,9α,11α,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic acid.
- Key Differences: C15 hydroxyl configuration: 15S in dinoprost vs. 15R in the target compound. Dinoprost has a 5Z double bond, while the target compound lacks this feature.
- Biological Impact: Dinoprost is a potent uterotonic agent used in obstetrics. The 15S configuration enhances binding to the FP receptor, mediating smooth muscle contraction. The 15R isomer may exhibit altered receptor affinity or metabolic stability .
9α,11α,15S-Trihydroxy-prosta-5Z,13E-dien-1-oic Acid, 1,15-Lactone
- Structure : Lactonization of the carboxylic acid at C1 and hydroxyl at C15 forms a cyclic ester (C20H32O4, MW 336.47 g/mol) .
- Key Differences: Lactone formation eliminates the free carboxylic acid, reducing polarity and enhancing lipophilicity (LogP: 3.52 vs. ~1.5 for non-lactone analogs).
- Exhibits slower metabolism in vivo .
Fluprostenol
- Structure: (+)-9α,11α,15R-Trihydroxy-16-(3-trifluoromethylphenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid (C23H29F3O6, MW 458.5 g/mol) .
- Key Differences: 16-Trifluoromethylphenoxy substitution and tetranor chain (C17–C20 removed).
- Biological Impact :
9,11-Azo-Prostaglandin III
- Structure: (5Z,9α,11α,13E,15S)-9,11-azo-15-hydroxyprosta-5,13-dienoic acid .
- Key Differences :
- Azo group (-N=N-) replaces the 9,11-diol, creating a stable mimic of prostaglandin endoperoxides (PGH2/PGG2).
- Biological Impact :
11-Deoxy Prostaglandin F1α
- Structure : 9α,15S-Dihydroxy-prost-13E-en-1-oic acid (lacks 11α-OH) .
- Key Differences :
- Absence of 11α-hydroxyl group reduces hydrogen-bonding capacity.
- Biological Impact :
Comparative Data Table
Key Research Findings
Metabolic Stability : The 15R configuration in the target compound may slow β-oxidation compared to 15S analogs, as seen in a 15S isomer study where 10–20% of the compound was excreted unchanged in rats .
Receptor Selectivity: Fluprostenol’s 16-CF3-phenoxy group increases FP receptor binding affinity, demonstrating how substituents enhance target specificity .
Structural Mimicry: The 9,11-azo-prostanoid’s stability and potency highlight the role of non-hydroxyl functional groups in mimicking endogenous mediators .
Biological Activity
Overview
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is a prostaglandin analog derived from prostaglandin F2alpha, recognized for its significant role in various physiological processes. This compound exhibits unique stereochemistry that influences its biological activities, particularly in inflammation and smooth muscle function. Prostaglandins are bioactive lipids that are integral to numerous biological functions, including modulation of the reproductive and cardiovascular systems.
The biological activity of this compound primarily involves its interaction with specific prostaglandin receptors, particularly the prostaglandin F receptor (FP). Upon binding to these receptors, it triggers intracellular signaling cascades that lead to various physiological responses:
- Smooth Muscle Contraction: The compound can induce contraction in smooth muscle tissues, which is crucial for reproductive functions and vascular regulation.
- Inflammatory Response Modulation: It plays a role in mediating inflammatory processes by influencing cytokine release and other inflammatory markers.
Biological Activities
The compound has been investigated for several biological activities:
- Anti-inflammatory Effects: It has shown potential in reducing inflammation through modulation of immune responses.
- Reproductive Health: As a prostaglandin analog, it is involved in regulating reproductive functions such as ovulation and uterine contractions.
- Cardiovascular Effects: Its influence on vascular smooth muscle can affect blood flow and pressure.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Prostaglandin F2alpha | Involved in similar physiological processes | Parent compound |
| 15®-Prostaglandin F1alpha | Different stereochemistry affecting activity | Analog with distinct effects |
| 9alpha,11alpha,15R-trihydroxy... | Unique binding affinity and receptor interaction | Specific stereochemistry enhancing activity |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications in therapeutic settings:
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Study on Smooth Muscle Contraction:
- A study demonstrated that this compound effectively induced contraction in isolated uterine tissues, suggesting its utility in managing reproductive health issues .
- Anti-inflammatory Research:
-
Cardiovascular Impact:
- Investigations into its effects on vascular tissues revealed that the compound could modulate blood vessel tone, indicating possible applications in cardiovascular therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
